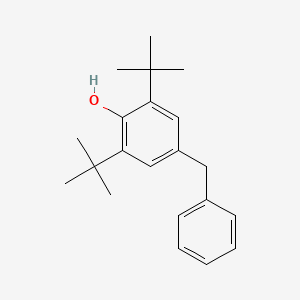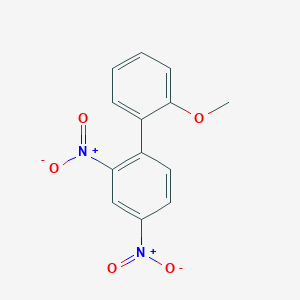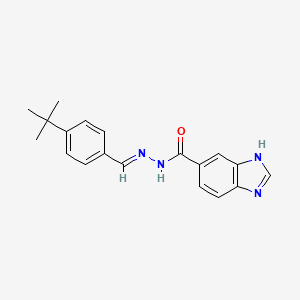![molecular formula C20H15BrN2O B12002807 1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- CAS No. 62871-40-3](/img/structure/B12002807.png)
1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which is known for its extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The presence of a bromine atom and a phenylmethoxy group in its structure enhances its chemical reactivity and potential biological activities.
Métodos De Preparación
The synthesis of 1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- typically involves the condensation of ortho-phenylenediamine with substituted benzaldehydes. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring. Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity.
Análisis De Reacciones Químicas
1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of cancer cells by interfering with their DNA synthesis and repair mechanisms. It may also induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways . The presence of the bromine atom and phenylmethoxy group enhances its binding affinity to these molecular targets, thereby increasing its efficacy.
Comparación Con Compuestos Similares
1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- can be compared with other benzimidazole derivatives, such as:
2-Bromo-1H-benzimidazole: This compound lacks the phenylmethoxy group, which may result in different biological activities and chemical reactivity.
1H-Benzimidazole, 5-bromo-2-(difluoromethyl)-7-methoxy-:
The uniqueness of 1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Propiedades
Número CAS |
62871-40-3 |
|---|---|
Fórmula molecular |
C20H15BrN2O |
Peso molecular |
379.2 g/mol |
Nombre IUPAC |
2-(5-bromo-2-phenylmethoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C20H15BrN2O/c21-15-10-11-19(24-13-14-6-2-1-3-7-14)16(12-15)20-22-17-8-4-5-9-18(17)23-20/h1-12H,13H2,(H,22,23) |
Clave InChI |
QQLDYVZWIRVTKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid](/img/structure/B12002732.png)

![Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester](/img/structure/B12002735.png)

![2-({2-[(Ethoxycarbonyl)oxy]propanoyl}amino)-1-methylethyl ethyl carbonate](/img/structure/B12002740.png)

![[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B12002754.png)


acetate](/img/structure/B12002765.png)



